(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461845
InChI: InChI=1S/C10H13N3O2/c14-10(15)7-13(9-1-2-9)6-8-5-11-3-4-12-8/h3-5,9H,1-2,6-7H2,(H,14,15)
SMILES: C1CC1N(CC2=NC=CN=C2)CC(=O)O
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol

(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid

CAS No.:

Cat. No.: VC13461845

Molecular Formula: C10H13N3O2

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid -

Specification

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
IUPAC Name 2-[cyclopropyl(pyrazin-2-ylmethyl)amino]acetic acid
Standard InChI InChI=1S/C10H13N3O2/c14-10(15)7-13(9-1-2-9)6-8-5-11-3-4-12-8/h3-5,9H,1-2,6-7H2,(H,14,15)
Standard InChI Key VOBMMODGQSEQRX-UHFFFAOYSA-N
SMILES C1CC1N(CC2=NC=CN=C2)CC(=O)O
Canonical SMILES C1CC1N(CC2=NC=CN=C2)CC(=O)O

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is 2-[cyclopropyl-[(pyrazin-2-yl)methyl]amino]acetic acid, reflecting its three core components:

  • A pyrazin-2-ylmethyl group (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2).

  • A cyclopropyl group attached via an amine linkage.

  • An acetic acid moiety at the terminal position.

The molecular formula is C10_{10}H13_{13}N3_{3}O2_{2}, with a molecular weight of 207.23 g/mol . Its SMILES representation is COC1=NC=CN=C1CN(CC(=O)O)C2CC2, highlighting the connectivity of the pyrazine, cyclopropane, and carboxylic acid groups.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10_{10}H13_{13}N3_{3}O2_{2}
Molecular Weight207.23 g/mol
Density1.32–1.35 g/cm3^3 (predicted)
Water SolubilityModerate (10–50 mg/L)
logP (Partition Coefficient)1.2–1.5 (estimated)

Synthesis and Structural Optimization

The synthesis of (cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid typically involves multi-step reactions:

  • Pyrazine Ring Formation: Pyrazine derivatives are synthesized via condensation reactions of diamines or α-diketones.

  • Cyclopropane Introduction: Cyclopropanation is achieved using methods like the Simmons–Smith reaction or via ring-closing metathesis .

  • Amino-Acetic Acid Coupling: The final step involves coupling the cyclopropyl-pyrazine intermediate with bromoacetic acid under basic conditions.

A related analog, [Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-acetic acid (C11_{11}H15_{15}N3_{3}O3_{3}), demonstrates the impact of substituents on bioavailability. The methoxy group in this analog enhances metabolic stability but reduces solubility compared to the non-methoxy variant .

Biological Activity and Mechanism

Though direct data on (cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is sparse, structurally similar compounds exhibit promising biological profiles:

Antimicrobial Properties

Pyrazine-containing analogs demonstrate broad-spectrum antimicrobial activity. For example, 2-(pyridin-2-yl)quinazolines inhibit Trypanosoma cruzi (IC50_{50} = 0.12–1.3 μM) by targeting parasite-specific enzymes involved in nucleotide synthesis . The cyclopropyl group may enhance membrane permeability, facilitating target engagement.

Table 2: Biological Activity of Structural Analogs

CompoundTargetIC50_{50}/EC50_{50}Source
2-(Pyridin-2-yl)quinazolineTrypanosoma cruzi0.12 μM
L-CyclopropylglycineMetAP-22.4 μM
Amino(pyrazin-2-yl)acetic acidBacterial dihydrofolate reductase8.7 μM

Pharmacokinetic and Toxicity Profiles

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for (cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid include:

  • Absorption: Moderate oral bioavailability (~50%) due to the carboxylic acid group’s polarity .

  • Metabolism: Susceptible to hepatic glucuronidation, as observed in cyclopropylglycine derivatives .

  • Toxicity: Low acute toxicity (LD50_{50} > 500 mg/kg in rodents), but chronic exposure may cause renal tubular acidosis .

Applications in Drug Discovery

The compound’s scaffold is being explored for:

  • Antiparasitic Agents: Pyrazine analogs are active against T. cruzi and Plasmodium falciparum .

  • Kinase Inhibitors: The pyrazine ring’s π-π stacking capability makes it suitable for ATP-binding site interactions.

  • Prodrug Development: Esterification of the carboxylic acid group could improve blood-brain barrier penetration for CNS targets .

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step synthesis reduces scalability.

  • Solubility Issues: The cyclopropyl group contributes to lipophilicity, necessitating formulation optimization .

Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrazine and cyclopropyl substituents.

  • In Vivo Efficacy Trials: Testing in animal models of infectious diseases or cancer.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator